4-methyl-6-(pyrrolidin-1-yl)-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine
描述
4-Methyl-6-(pyrrolidin-1-yl)-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a pyrrolidine ring, a methyl group, and a piperazine moiety linked to a 3,4,5-trimethoxybenzoyl group. This structure combines nitrogen-containing heterocycles (pyrimidine, piperazine, pyrrolidine) with aromatic methoxy substituents, which are commonly associated with bioactivity in medicinal chemistry. The 3,4,5-trimethoxybenzoyl group, in particular, is notable for its electron-rich aromatic system, which may enhance receptor binding affinity in therapeutic targets .
The compound’s molecular formula is C₂₄H₃₀N₆O₄, with a molecular weight of 466.54 g/mol (calculated based on structural analogs from ). Its IUPAC name reflects the substitution pattern: 4-methyl-6-(pyrrolidin-1-yl)-2-[4-(3,4,5-trimethoxybenzoyl)piperazin-1-yl]pyrimidine.
属性
IUPAC Name |
[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O4/c1-16-13-20(26-7-5-6-8-26)25-23(24-16)28-11-9-27(10-12-28)22(29)17-14-18(30-2)21(32-4)19(15-17)31-3/h13-15H,5-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDXCDJUAKPUSNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Key Structural Variants
Key Observations
Substituent Impact on Bioactivity :
- The 3,4,5-trimethoxybenzoyl group in the target compound is distinct from the chlorobenzoyl () and methylbenzoyl () variants. Methoxy groups are associated with enhanced lipophilicity and receptor binding in kinase inhibitors (e.g., analogues of staurosporine) .
- Replacement of benzoyl with benzenesulfonyl () introduces sulfonamide functionality, which improves solubility and modulates anti-inflammatory activity .
Heterocycle Variations: Pyrrolidine vs. Thiazole Integration (): The thiazole ring introduces sulfur, which is critical for antimicrobial activity via interactions with bacterial enzymes .
Research Findings and Data Gaps
- Existing Data: Structural analogs () show promise in neurological, metabolic, and anti-inflammatory applications.
- Critical Gaps: Kinase Binding Assays: Required to validate hypothesized inhibition. ADME/Toxicity Profiling: Absence of data on bioavailability, metabolic stability, or toxicity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
